molecular formula C10H8F6O B12445435 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1000572-70-2

2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B12445435
CAS No.: 1000572-70-2
M. Wt: 258.16 g/mol
InChI Key: NVDBUUNRDLPKLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. One common method includes dissolving the ketone in methanol and adding a sodium borohydride solution under ice bath conditions. The reaction is allowed to proceed for two hours, followed by acidification with hydrochloric acid to neutralize the reaction mixture. The solvent is then removed by distillation, and the product is extracted using dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve similar reduction reactions but on a larger scale. The use of transition metal catalysts, such as ruthenium, can enhance the efficiency of the reaction. these methods may require stringent reaction conditions and can be associated with high energy consumption and environmental concerns .

Chemical Reactions Analysis

Types of Reactions

2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of NK-1 receptor antagonists, the compound contributes to the formation of molecules that can bind to and inhibit the NK-1 receptor, thereby preventing the binding of substance P, a neuropeptide associated with pain and nausea .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific structure, which includes two trifluoromethyl groups that enhance its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of complex pharmaceuticals, particularly those targeting the central nervous system .

Properties

CAS No.

1000572-70-2

Molecular Formula

C10H8F6O

Molecular Weight

258.16 g/mol

IUPAC Name

2-[2,5-bis(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H8F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5,17H,3-4H2

InChI Key

NVDBUUNRDLPKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCO)C(F)(F)F

Origin of Product

United States

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